Opistoporin-2
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GKVWDWIKSTAKKLWNSEPVKELKNTALNAAKNFVAEKIGATPS |
Origin of Product |
United States |
Discovery and Isolation of Opistoporin 2
Zoological Origin and Identification: Opistophthalmus carinatus (Southern African Scorpion)
Opistoporin-2 is derived from the venom of the Southern African scorpion, Opistophthalmus carinatus. nih.govuniprot.orgprf.or.jp This species, belonging to the family Scorpionidae, is the source of both Opistoporin-1 and this compound. ajol.inforesearchgate.net These two peptides are highly similar, differing by only a single amino acid. nih.govajol.info The identification of these peptides from O. carinatus has highlighted this scorpion as a significant source of antimicrobial peptides. researchgate.netnih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Name | This compound | prf.or.jp |
| Zoological Origin | Opistophthalmus carinatus | uniprot.org |
| Peptide Family | Non-disulfide-bridged peptide (NDBP) | nih.gov |
| Amino Acid Count | 44 | ajol.info |
| Molecular Mass | 4870 Da | ajol.info |
| Amino Acid Sequence | GKVWDWIKSTAKKLWNSEPVKELKNTALNAAKNFVAEKIGATPS | prf.or.jp |
Methodologies for Peptide Isolation and Characterization from Crude Venom
The isolation and characterization of this compound from the crude venom of Opistophthalmus carinatus involve a multi-step process utilizing chromatographic techniques. researchgate.netresearchgate.net
Peptide Isolation: The initial step involves the fractionation of the whole venom using reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.net
Initial Fractionation: The crude venom is first loaded onto a Prosphere C4 column. A linear gradient of acetonitrile (B52724) is used to separate the venom components, and the resulting fractions are collected. researchgate.netresearchgate.net
Secondary Purification: The biologically active fractions from the first step are then subjected to further purification. researchgate.net This is typically performed on an Xterra RP18 column, again using a linear gradient of acetonitrile with 0.1% trifluoroacetic acid, which allows for finer separation of the peptides. researchgate.net The effluent is monitored at specific wavelengths (e.g., 214 nm and 230 nm) to detect the peptide-containing fractions. researchgate.net
Peptide Characterization: Once isolated, the peptide is characterized to determine its structural and physical properties.
Mass Spectrometry: This technique is used to determine the precise molecular mass of the peptide. This compound was found to have a molecular mass of 4870 Da. ajol.info
Amino Acid Sequencing: The primary structure, which is the sequence of amino acids, is determined. The sequence for this compound is GKVWDWIKSTAKKLWNSEPVKELKNTALNAAKNFVAEKIGATPS. prf.or.jpajol.info This analysis reveals key features, such as the presence of 12 charged residues (eight lysines, three glutamates, and one aspartate), resulting in a net charge of +4. ajol.info
Structural Analysis: In a lipid-mimicking environment, this compound adopts an α-helical secondary structure. ajol.info Specifically, it forms two α-helical domains (residues 3-14 and 20-39) which are separated by a random coil region. ajol.info This amphipathic nature is crucial for its biological function. ajol.info
Interactive Data Table: Research Findings on this compound
| Research Finding | Details | Source |
| Primary Structure | 44-amino acid peptide. Differs from Opistoporin-1 at position 34 (Phenylalanine in OP2 vs. Leucine (B10760876) in OP1). | ajol.inforesearchgate.net |
| Secondary Structure | Contains two α-helical domains (residues 3-14 and 20-39) in a phospholipid-mimicking environment. | ajol.info |
| Physical Properties | Molecular Mass: 4870 Da; Net Charge: +4. | ajol.info |
| Biological Class | Antimicrobial Peptide (AMP), Pore-forming peptide. | nih.govresearchgate.net |
Structural Characterization and Homology of Opistoporin 2
Primary Amino Acid Sequence Analysis and Length
Opistoporin-2 is a 44-amino-acid-long peptide with a molecular mass of 4870 Da. ajol.info It is one of two isoforms, the other being Opistoporin-1. The primary sequence of Opistoporin-1 has been identified, and from this, the sequence of this compound can be inferred due to their single amino acid difference.
| Peptide | Sequence | Length |
|---|---|---|
| Opistoporin-1 | GKVWDWIKSTAKKLWNSEPVKELKNTALNAAKNLVAEKIGATPS unal.edu.co | 44 Residues |
| This compound | GKVWDWIKSTAKKLWNSEPVKELKNTALNAAKNFVAEKIGATPS | 44 Residues |
Secondary Structural Elements: Alpha-Helical Domains and Coiled Regions
The secondary structure of this compound is predominantly alpha-helical, a characteristic that becomes more pronounced in a phospholipid-mimicking environment. ajol.info The peptide features two distinct α-helical domains. The first helical domain spans from residue 3 to 14, and the second extends from residue 20 to 39. ajol.infochemrxiv.org These two helical sections are connected by a random coiled region, identified by the amino acid sequence WNSEP. ajol.infochemrxiv.org This structural arrangement is a common feature among long-chain scorpion venom antimicrobial peptides. chemrxiv.org
Amphipathic Nature and Charge Distribution
Opistoporins are classified as cationic peptides. researchgate.net The primary sequence of this compound contains twelve charged amino acid residues, which include eight lysines, three glutamates, and one aspartate. ajol.infochemrxiv.org This composition of charged residues results in a net positive charge of +4 at a neutral pH. ajol.infochemrxiv.org The spatial arrangement of its amino acids confers an amphipathic character to the peptide. This means that the helical structure segregates hydrophobic and hydrophilic residues onto opposite faces of the helix. This amphipathicity is a key feature for its interaction with cell membranes.
| Attribute | Value |
|---|---|
| Total Charged Residues | 12 |
| Positively Charged Residues (Lysine) | 8 |
| Negatively Charged Residues (Glutamate, Aspartate) | 4 (3 Glu, 1 Asp) |
| Net Charge (at neutral pH) | +4 |
Comparative Structural Analysis: Opistoporin-1 vs. This compound
Opistoporin-1 and this compound are highly similar isoforms, both consisting of a 44-amino-acid chain. ajol.infoscispace.com The sole structural distinction between them lies at position 34. In Opistoporin-1, this position is occupied by a Leucine (B10760876) (L) residue, whereas in this compound, it is a Phenylalanine (F) residue. ajol.infochemrxiv.orgscispace.com This single substitution accounts for the difference in their respective molecular masses, with Opistoporin-1 being 4833.6 Da and this compound being 4870 Da. ajol.info
| Feature | Opistoporin-1 | This compound |
|---|---|---|
| Amino Acid Length | 44 | 44 |
| Molecular Mass (Da) | 4833.6 ajol.info | 4870 ajol.info |
| Amino Acid at Position 34 | Leucine (L) ajol.infochemrxiv.org | Phenylalanine (F) ajol.infochemrxiv.org |
Homology with Other Scorpion Venom Peptides
This compound shares significant sequence homology with other scorpion venom peptides, particularly Pandinin 1, which is isolated from the scorpion Pandinus imperator. researchgate.net Both this compound and Pandinin 1 are 44 amino acids long and originate from scorpions belonging to the Scorpionidae family. researchgate.net The sequence of this compound shows 77.3% identical and 97.7% similar amino acids when compared to Pandinin 1. researchgate.net This high degree of similarity suggests a conserved structural and functional motif among these peptides. A conserved sequence, S(x)3KxWxS(x)5L, has been identified in several alpha-helical, pore-forming peptides from scorpion venoms, including the opistoporins.
| Peptide | Source Scorpion | Amino Acid Length | % Identity with this compound | % Similarity with this compound |
|---|---|---|---|---|
| Pandinin 1 | Pandinus imperator | 44 | 77.3% researchgate.net | 97.7% researchgate.net |
Chemical Synthesis and Analog Design of Opistoporin 2
Advanced Chemical Protein Synthesis Methodologies
The cornerstone of modern peptide synthesis is Solid-Phase Peptide Synthesis (SPPS), a method that builds a peptide chain sequentially while the C-terminus is anchored to an insoluble polymer support. nih.govlifetein.com This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple washing and filtration after each reaction step. lifetein.comcsbio.com Two primary strategies dominate SPPS: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) methods. lifetein.comamericanpeptidesociety.org
The Boc strategy employs an acid-labile Boc group to protect the α-amino group of the incoming amino acid, which is removed with an acid like trifluoroacetic acid (TFA) before the next coupling cycle. csbio.comamericanpeptidesociety.org In contrast, the Fmoc strategy utilizes a base-labile Fmoc protecting group, which is removed under mild basic conditions, typically with piperidine. lifetein.comamericanpeptidesociety.org The Fmoc method is often favored due to its milder deprotection conditions, which are less likely to cause degradation of sensitive peptide sequences. americanpeptidesociety.org
For the synthesis of large proteins, which are often beyond the practical limits of stepwise SPPS, a convergent approach is used. This involves the chemical ligation of several smaller, purified peptide segments. Native Chemical Ligation (NCL) has become the most prominent method for this purpose. nih.govwikipedia.org NCL allows for the chemoselective formation of a native peptide bond between two unprotected peptide fragments in an aqueous solution. nih.govwikipedia.org
Application of Native Chemical Ligation (NCL) for Opistoporin-2 Synthesis
Native Chemical Ligation is a powerful technique that connects a peptide fragment with a C-terminal thioester to another fragment possessing an N-terminal cysteine residue. nih.govwikipedia.org The reaction proceeds via a transthioesterification, followed by a rapid and irreversible intramolecular S-to-N acyl shift, which forms a native amide bond at the ligation site. wikipedia.org A key limitation of the original NCL method is its strict requirement for a cysteine residue at the ligation junction. To overcome this, auxiliary-mediated ligation strategies have been developed. researchgate.netfrontiersin.org
The synthesis of this compound has been accomplished using such advanced NCL methods, specifically to ligate fragments at a non-cysteine junction (Ser-Glu). nih.gov This demonstrates the power of modern chemical synthesis to construct challenging peptide sequences.
To broaden the scope of NCL beyond cysteine residues, removable thiol-containing auxiliaries are attached to the N-terminus of a peptide fragment. researchgate.netfrontiersin.org These auxiliaries mimic the function of the N-terminal cysteine's thiol group. A significant advancement in this area was the development of the 2-mercapto-2-phenethyl (MPE) auxiliary. researchgate.netresearchgate.net
The MPE auxiliary has proven highly effective and was utilized in the synthesis of this compound. nih.govresearchgate.netnih.gov Its success is attributed to several factors:
It facilitates ligation at sterically demanding junctions, which is often a challenge for other auxiliaries. researchgate.netnih.gov
The subsequent S-to-N acyl transfer proceeds through a favorable 5-membered ring intermediate. ucl.ac.uk
Unlike previous N-benzyl type auxiliaries which showed low reaction rates, the MPE auxiliary allows for efficient ligation. researchgate.netnih.gov
The auxiliary is typically installed on the N-terminal amino acid of the peptide fragment while it is still on the solid-phase resin. researchgate.netrsc.org This makes it compatible with standard SPPS protocols.
A critical feature of any ligation auxiliary is that it must be cleaved efficiently and under mild conditions after the peptide bond has been formed, to reveal the native peptide sequence. Harsh cleavage conditions can lead to unwanted side reactions and degradation of the final protein product. nih.govdrivehq.com
The 2-mercapto-2-phenethyl auxiliary is designed for mild removal. researchgate.net Cleavage is achieved via a radical fragmentation mechanism initiated under mildly basic conditions (pH ~8.5) using a combination of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and morpholine. nih.govresearchgate.netnih.govucl.ac.uk This one-pot removal strategy is highly advantageous as it avoids the use of strong acids or photolysis, which are required for other auxiliary groups and can compromise the integrity of the synthesized protein. nih.govucl.ac.uk The ability to use mild deprotection and cleavage conditions throughout the synthesis is crucial for producing high-purity, functional proteins like this compound.
Utilization of Auxiliary-Mediated Ligation (e.g., 2-Mercapto-2-phenethyl Auxiliary)
Strategic Design of this compound Analogs for Structure-Function Elucidation
The total chemical synthesis of this compound enables the creation of structural analogs to investigate how specific amino acids contribute to its structure and function. This compound is part of a family of non-disulfide-bridged peptides that exhibit antimicrobial properties. ajol.inforesearchgate.net It has a closely related natural analog, Opistoporin-1. ajol.inforesearchgate.net
| Feature | Opistoporin-1 | This compound | Source |
| Amino Acid at Position 34 | Leucine (B10760876) (L) | Phenylalanine (F) | ajol.info |
| Molecular Mass | 4833.6 Da | 4870.0 Da | ajol.info |
| Net Charge | +4 | +4 | ajol.info |
| Structure | Two α-helical domains separated by a random coiled region | Two α-helical domains separated by a random coiled region | ajol.infochemrxiv.org |
The only difference between the two peptides is the amino acid at position 34. ajol.info By synthesizing both peptides, as well as other designed analogs with specific amino acid substitutions, researchers can perform structure-function analysis. For instance, replacing the aromatic Phenylalanine in this compound with the aliphatic Leucine in Opistoporin-1 can provide insights into the role of aromatic interactions in the peptide's biological activity. scispace.com These studies help to map the regions of the peptide that are essential for its function, such as membrane interaction and antimicrobial efficacy, guiding the design of new peptides with potentially enhanced or more selective activities. ajol.infoscispace.com
Molecular and Cellular Mechanisms of Action of Opistoporin 2
Membrane Interaction and Permeabilization Pathways
The primary mechanism for the antimicrobial effects of Opistoporin-2 involves direct interaction with and permeabilization of microbial cell membranes. researchgate.netresearchgate.net As a member of the alpha-helical, cationic peptide family, its mode of action is centered on disrupting the integrity of the membrane barrier, a process that is fundamental to its broad-spectrum activity against various pathogens. researchgate.netnih.govresearchgate.net This membrane-targeting activity leads to the formation of pores or defects, causing leakage of cellular contents and ultimately cell death. researchgate.netresearchgate.net Experiments using the dye SYTOX green, which only enters cells with compromised membranes, have confirmed that the antimicrobial and antifungal effects of related opistoporins are directly linked to membrane permeabilization. researchgate.netresearchgate.net
Pore Formation Models (e.g., Barrel-Stave, Toroidal, Carpet)
The precise geometry of the pores formed by this compound has not been definitively elucidated, but it is understood to follow one of the general models proposed for antimicrobial peptides (AMPs). ajol.infonih.gov These models describe different ways peptides can disrupt a lipid bilayer. plos.orgmdpi.com
Barrel-Stave Model : In this model, peptides insert perpendicularly into the membrane and aggregate to form a bundle, much like the staves of a barrel. mdpi.com The hydrophobic surfaces of the peptides face the lipid core of the membrane, while their hydrophilic surfaces line the interior of an aqueous channel. nih.gov This model generally requires peptides of a specific length to span the membrane bilayer. ajol.info
Toroidal Pore Model : This model also involves the insertion of peptides into the membrane. However, instead of forming a discrete protein-only channel, the peptides associate with the polar head groups of the lipids, inducing the lipid monolayer to bend continuously from the outer to the inner leaflet. nih.govmdpi.com The resulting pore is lined by both the peptides and the lipid head groups. nih.gov This mechanism is common for many cationic AMPs. plos.org
Carpet Model : In this mechanism, peptides first accumulate on the surface of the membrane, binding parallel to the lipid head groups, forming a "carpet-like" layer. ajol.infoplos.org Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane without forming distinct, stable pores. ajol.infotuat.ac.jp It is also suggested that the formation of toroidal pores can be an early step in membrane disruption via the carpet model. ajol.info
For amphipathic, cationic peptides like the opistoporins, the toroidal pore or carpet models are often considered more likely than the barrel-stave model. ajol.infoplos.org The process for all models begins with the peptide associating with the membrane surface, followed by insertion and the formation of transmembrane pores or general membrane disruption. ajol.info
Electrostatic Interactions with Microbial Cell Membrane Components (e.g., Lipopolysaccharides and Lipoteichoic Acid)
The initial and critical step in the action of this compound is its electrostatic attraction to the microbial cell surface. unipr.itshu.ac.uk As a cationic peptide with a net positive charge, it preferentially binds to the anionic components that are abundant on the outer surfaces of microbial membranes but not on mammalian cells. ajol.infonih.govremedypublications.com
This selective targeting is primarily due to interactions with:
Lipopolysaccharides (LPS) : These molecules are major components of the outer membrane of Gram-negative bacteria and carry a significant negative charge in their phosphate (B84403) groups. unipr.itnih.govremedypublications.com The high positive charge and the extended polar face of the opistoporin helix are thought to explain its profound activity against Gram-negative bacteria. ajol.inforesearchgate.net
This electrostatic interaction facilitates the accumulation of the peptide on the bacterial surface, a prerequisite for the subsequent membrane permeabilization steps described by the pore formation models. unipr.it The ability of opistoporins to inhibit the growth of Gram-negative bacteria more effectively than Gram-positive strains underscores the importance of these initial electrostatic interactions. researchgate.netresearchgate.net
Intracellular Signaling Modulation and Target Engagement
Beyond its direct antimicrobial action through membrane disruption, this compound and its close analog Opistoporin-1 exert significant immunomodulatory effects by engaging with and modulating intracellular signaling pathways in host cells, particularly human granulocytes. nih.govbrieflands.comresearchgate.net These activities occur at submicromolar concentrations, which are lower than the concentrations required for lytic pore formation. nih.govresearchgate.netresearchgate.net This suggests a dual functionality where the peptide can either kill pathogens directly or modulate the host's immune response. nih.govimpactfactor.org
Induction of Intracellular Calcium Signaling and G-Protein Involvement
Opistoporins are capable of inducing a transient and reversible increase in the concentration of intracellular free calcium ([Ca²⁺]i) in granulocyte-like cells. nih.govresearchgate.netnih.gov This calcium signal is a result of two distinct processes: the release of Ca²⁺ from intracellular stores and an influx of extracellular Ca²⁺. nih.govresearchgate.net
Crucially, the release of calcium from internal stores is sensitive to pertussis toxin, a known inhibitor of certain G-proteins. nih.govresearchgate.netnih.gov This finding strongly indicates that opistoporins interact with a G-protein-coupled pathway to trigger intracellular calcium release. researchgate.netnih.govimpactfactor.org This interaction appears to be receptor-mediated, although the specific receptor has not been identified. researchgate.netnih.gov The peptide does not act through the formyl peptide receptor, a common receptor for bacterial chemoattractants. researchgate.netnih.gov
Effects on NADPH Oxidase Activity via Rac Activation Pathway
A striking effect of opistoporins on granulocytes is the potent inhibition of superoxide (B77818) production. ajol.inforesearchgate.netresearchgate.net Superoxide is generated by the NADPH oxidase enzyme complex, which is critical for the respiratory burst used by neutrophils to kill phagocytosed microbes. impactfactor.orgresearchgate.net
The mechanism of this inhibition is complex and involves the Rac activation pathway. ajol.infoimpactfactor.org Opistoporins directly activate G-proteins, leading to the activation of Rac, a small GTPase that is normally an essential component for assembling a functional NADPH oxidase complex. impactfactor.orgresearchgate.net However, despite activating Rac, the peptide ultimately inhibits superoxide production. researchgate.net It is proposed that the membrane-localized peptide directly interferes with the proper assembly of the NADPH oxidase complex, possibly by competing with essential components like p47phox for binding sites, thus preventing the enzyme from becoming functional. nih.govresearchgate.netdocksci.com
Stimulation of Granulocyte Exocytosis and Chemotaxis
At the same submicromolar concentrations that modulate calcium signaling and NADPH oxidase activity, opistoporins also act as activators of granulocyte functions. ajol.inforesearchgate.net They have been shown to be potent chemoattractants, inducing concentration-dependent chemotaxis (directed cell movement) of neutrophils. ajol.inforesearchgate.netimpactfactor.org This effect is also mediated through a pertussis toxin-sensitive G-protein pathway. researchgate.net
In addition to chemotaxis, these peptides stimulate exocytosis, the process by which granulocytes release the contents of their granules, which contain a variety of antimicrobial proteins and enzymes. ajol.infonih.govresearchgate.netimpactfactor.org This dual ability to recruit immune cells to a site of infection and stimulate their degranulation, while simultaneously inhibiting the potentially harmful overproduction of superoxide, highlights the sophisticated immunomodulatory role of this compound. ajol.infoimpactfactor.org
| Intracellular Effect | Mechanism/Pathway | Consequence | Source(s) |
| Calcium Signaling | G-protein coupled release from intracellular stores; influx of extracellular Ca²⁺. | Transient increase in intracellular Ca²⁺. | nih.govresearchgate.netresearchgate.netnih.gov |
| NADPH Oxidase Activity | Rac activation via G-proteins, but subsequent interference with complex assembly. | Inhibition of superoxide production. | ajol.infoimpactfactor.orgresearchgate.netdocksci.com |
| Chemotaxis | G-protein coupled pathway activation. | Stimulation of directed granulocyte migration. | ajol.inforesearchgate.netimpactfactor.orgresearchgate.net |
| Exocytosis | G-protein coupled pathway activation. | Stimulation of granulocyte degranulation. | ajol.infonih.govresearchgate.netimpactfactor.org |
Table of Mentioned Compounds
Investigation of Potential Internalization and Interaction with Cytoplasmic Components
The molecular and cellular mechanisms of this compound are predominantly centered on its interaction with and disruption of cellular membranes. However, the complete picture of its activity profile includes the investigation of whether the peptide can be internalized and interact with components within the cytoplasm, a mechanism observed for some other antimicrobial peptides (AMPs). ajol.infofrontiersin.org
Research into the mode of action of this compound and related peptides, such as Opistoporin-1, strongly supports a mechanism based on membrane permeabilization. researchgate.netnih.gov At high concentrations, this compound is known to act as a pore-former, creating channels in cell membranes which leads to the leakage of cellular contents and ultimately, cell death or cytolysis. uniprot.orgresearchgate.net This direct action on the membrane is considered its primary bactericidal and fungicidal mechanism. uniprot.orgnih.gov
While the primary target of this compound appears to be the cell membrane, the broader class of AMPs is known to employ various modes of action, some of which involve entering the cell. nih.govnih.gov These potential intracellular mechanisms, which have been investigated as a possibility for peptides like this compound, include:
Inhibition of metabolic processes: Once inside the cell, some AMPs can interfere with crucial cellular functions. This can include the inhibition of cell wall synthesis, protein synthesis, nucleic acid synthesis, and enzymatic activity. frontiersin.orgnih.gov
Interaction with intracellular targets: AMPs can bind to and disrupt the function of intracellular molecules, leading to cell death. ajol.infomdpi.com
Despite these possibilities for AMPs in general, direct evidence for the internalization of this compound and its subsequent interaction with specific cytoplasmic components is not established in the available scientific literature. The prevailing evidence indicates that its potent antimicrobial effects are exerted at the cell surface through membrane disruption. nih.govuniprot.org For example, studies on the related peptide Opistoporin-1 show it also functions primarily through pore formation. ajol.inforesearchgate.net While some peptides have been designed for enhanced intracellular uptake, this has not been a documented focus for this compound. chemrxiv.orgcjnmcpu.com The investigation into its potential internalization suggests that this is not its principal mechanism of action, with its significant and rapid cytolytic activity being attributed to membrane permeabilization. uniprot.orgresearchgate.net
Research Findings on this compound and Related Peptides
The table below summarizes the known properties and primary mechanism of this compound.
| Property | Description | Source(s) |
| Peptide Name | This compound | ajol.info |
| Alternative Name | NDBP-3.6 | uniprot.org |
| Source Organism | Opistophthalmus carinatus (African yellow leg scorpion) | ajol.infouniprot.org |
| Amino Acid Sequence | GKVWDWIKSTAKKLWNSEPVKELKNTALNAAKNFVAEKIGATPS | nih.gov |
| Molecular Mass | 4870.0 Da | ajol.info |
| Net Charge | +4 | ajol.info |
| Secondary Structure | Predominantly α-helical in membrane-mimicking environments, with two helical domains separated by a random coil region. | ajol.infochemrxiv.org |
| Primary Mechanism | Forms pores/channels in cellular membranes, leading to cytolysis and leakage of intracellular contents. ajol.infouniprot.org | ajol.infouniprot.org |
| Potential Intracellular Action | While internalization and interaction with cytoplasmic targets are known mechanisms for some AMPs, direct evidence for this compound is lacking. Its action is primarily at the cell membrane. ajol.infonih.govnih.gov | ajol.infonih.govnih.gov |
Preclinical in Vitro and in Vivo Investigations of Opistoporin 2 S Biological Activities
Broad-Spectrum Antimicrobial Activity Research
Opistoporin-2 and its close analogue Opistoporin-1 have demonstrated a wide range of antimicrobial effects, encompassing activity against bacteria and fungi. nih.govsemanticscholar.orgnih.gov These peptides are recognized for their ability to form pores in cellular membranes, which is a key aspect of their antimicrobial mechanism. researchgate.netasm.org Research indicates that these peptides are particularly potent against Gram-negative bacteria. researchgate.netajol.infofrontiersin.org
Studies on Gram-Positive Bacterial Strains
Investigations into the efficacy of Opistoporins against Gram-positive bacteria show that they are generally less active compared to their effect on Gram-negative strains. researchgate.netfrontiersin.org Studies comparing Opistoporin-1 with other cytolytic peptides like melittin (B549807) and mastoparan (B549812) found that the latter were more effective against Gram-positive bacteria in the same concentration range. researchgate.netajol.infonih.gov The minimum inhibitory concentration (MIC) values for Opistoporin-1 against various Gram-positive strains are typically higher, indicating lower potency. For instance, the MIC for Bacillus subtilis and Staphylococcus aureus was found to be 50 µM, while for Enterococcus faecalis, it was greater than 50 µM. researchgate.net
Table 1: Minimum Inhibitory Concentration (MIC) of Opistoporin-1 Against Gram-Positive Bacteria
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis ATCC 6633 | 50 |
| Bacillus subtilis IP | 50 |
| Staphylococcus aureus ATCC 25923 | 50 |
| Streptococcus pneumoniae | >50 |
| Nocardia asteroides | >50 |
| Enterococcus faecalis ATCC 29212 | >50 |
Studies on Gram-Negative Bacterial Strains
This compound exhibits strong antibacterial activity against Gram-negative bacteria. frontiersin.org Extensive studies on its analogue, Opistoporin-1, confirm this potent activity, with MIC values reported in the range of 1.3 to 25 µM against various strains. researchgate.netajol.infonih.govresearchgate.net This efficacy is attributed to the peptide's cationic and amphipathic nature, which facilitates interaction with the negatively charged outer membrane of Gram-negative bacteria. ajol.info The activity of Opistoporin-1 has been demonstrated against several clinically relevant Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, Haemophilus influenzae, and Klebsiella pneumoniae. researchgate.netresearchgate.net
Table 2: Minimum Inhibitory Concentration (MIC) of Opistoporin-1 Against Gram-Negative Bacteria
| Bacterial Strain | MIC (µM) |
|---|---|
| Escherichia coli ATCC 25922 | 6.3 |
| Escherichia coli DH5α | 6.3 |
| Pseudomonas aeruginosa ATCC 27853 | 25 |
| Haemophilus influenzae NCTC 8143 | 6.3 |
| Klebsiella pneumoniae ATCC 13833 | 6.3 |
Antifungal Activity Investigations
In addition to its antibacterial properties, this compound has been identified as having antifungal activity. nih.govfrontiersin.orgresearchgate.net Research on Opistoporin-1 has substantiated these findings, showing growth inhibition against several fungal species. researchgate.netajol.infofrontiersin.org Experiments using the fluorescent dye SYTOX green indicate that this antifungal effect is linked to the permeabilization of the fungal cell membrane. researchgate.netajol.infonih.gov Opistoporin-1 was shown to be highly effective, with a 50% inhibitory concentration (IC50) of 2 µM against the yeast Saccharomyces cerevisiae. researchgate.net It also demonstrated potent activity against filamentous fungi, with IC50 values as low as 0.8 µM for Neurospora crassa and Fusarium culmorum. researchgate.net
Table 3: Antifungal Activity (IC50) of Opistoporin-1
| Fungal Species | IC50 (µM) |
|---|---|
| Neurospora crassa | 0.8 |
| Botrytis cinerea | 3.1 |
| Fusarium culmorum | 0.8 |
| Saccharomyces cerevisiae | 2.0 |
Synergistic Effects with Established Antimicrobial Agents
A significant area of research has been the potential for Opistoporins to work in concert with conventional antibiotics, potentially enhancing their efficacy and combating resistance. Studies have shown that Opistoporin-1 exhibits synergistic activity with several antibiotics commonly used in clinical practice. researchgate.netajol.infonih.govfrontiersin.org In checkerboard assays, sub-inhibitory concentrations of Opistoporin-1 were combined with various antibiotics to assess their combined effect on bacterial growth. For example, when combined with cefuroxime (B34974) against Listeria monocytogenes, Opistoporin-1 reduced the antibiotic's MIC from 130 µg/mL to just 4 µg/mL. researchgate.net Similarly, a four-fold reduction in the MIC of erythromycin (B1671065) was observed against Klebsiella pneumoniae in the presence of a low concentration of parabutoporin, a related peptide studied alongside Opistoporin-1. researchgate.net
Table 4: Synergistic Activity of Opistoporin-1 with Conventional Antibiotics
| Bacterial Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with Opistoporin-1 (1.6 µM) (µg/mL) |
|---|---|---|---|
| Klebsiella pneumoniae ATCC 13833 | Amoxicillin | >256 | 256 |
| Cefuroxime | 16 | 16 | |
| Levofloxacin | 0.12 | 0.06 | |
| Erythromycin | 256 | 256 | |
| Listeria monocytogenes NCTC 11994 | Amoxicillin | 0.5 | 0.5 |
| Cefuroxime | 130 | 4 | |
| Levofloxacin | 2 | 2 | |
| Erythromycin | 0.5 | 0.5 |
Mechanistic Studies of Membrane Interaction in Eukaryotic Cells (e.g., Hemolytic Activity)
The mechanism of action for Opistoporins involves direct interaction with cellular membranes, which also applies to eukaryotic cells, often measured by hemolytic activity (the lysis of red blood cells). asm.org this compound is known to have a weak hemolytic effect against human erythrocytes at submicromolar concentrations. frontiersin.org At higher concentrations, it functions as a pore-former, leading to cell leakage. frontiersin.org
Studies on Opistoporin-1 provide a more quantitative picture of this activity. Its hemolytic effect is intermediate, being more potent than mastoparan but significantly less lytic than melittin. researchgate.netajol.infonih.gov Specifically, Opistoporin-1 was found to cause approximately 30% hemolysis of human red blood cells at a concentration of 100 µM. researchgate.net In contrast, parabutoporin induced 50% hemolysis at a lower concentration of about 38 µM. researchgate.net Beyond simple lysis, Opistoporins can also interact with other eukaryotic cells; at sub-micromolar levels, they can stimulate exocytosis and degranulate granulocytes, as well as inhibit the production of superoxide (B77818) anions. semanticscholar.org
Structure Activity Relationship Sar Studies of Opistoporin 2
Influence of Single Amino Acid Substitutions on Biological Activity (Opistoporin-1 vs. Opistoporin-2)
This compound was isolated from the venom of the South African scorpion Opistophthalmus carinatus alongside a closely related peptide, Opistoporin-1. researchgate.netchemrxiv.orgajol.info These two peptides are nearly identical, differing by only a single amino acid at position 34. ajol.inforesearchgate.net This subtle change—a Leucine (B10760876) (L) in Opistoporin-1 is replaced by a Phenylalanine (F) in this compound—provides a clear case study on how a minor modification in the primary structure can influence biological activity. ajol.infoscispace.com Both peptides are composed of 44 amino acids. chemrxiv.orgajol.info
| Peptide | Sequence |
|---|---|
| Opistoporin-1 | GKVWDWIKSTAKKLWNSEPVKELKNTALNAAKNLVAEKIGATPS |
| This compound | GKVWDWIKSTAKKLWNSEPVKELKNTALNAAKNFVAEKIGATPS |
The single amino acid substitution at position 34 is highlighted in bold. ajol.inforesearchgate.net
Studies on Opistoporin-1 have shown that it is generally more active against Gram-negative bacteria than Gram-positive bacteria, with minimum inhibitory concentrations (MICs) typically ranging from 1.3 to 25 µM for Gram-negative strains. researchgate.netscispace.com While direct comparative data on this compound's activity spectrum is less detailed in the available literature, the substitution of leucine with the more aromatic phenylalanine at position 34 is a significant alteration in the peptide's hydrophobic character, which is expected to modulate its interaction with microbial membranes. ajol.info For instance, Opistoporin-1 was found to induce only 30% hemolysis in human erythrocytes at a concentration of 100 µM, indicating a degree of selectivity for microbial cells over mammalian cells. nih.gov The L34F substitution in this compound subtly alters the peptide's physicochemical properties, which in turn affects its biological profile.
Criticality of Alpha-Helical Conformation and Amphipathic Properties for Biological Activity
This compound, like many other antimicrobial peptides, does not function as a random chain of amino acids. Its potency is critically dependent on its ability to adopt a specific three-dimensional shape, namely an alpha-helical conformation, particularly when interacting with biological membranes. ajol.info
Structural predictions and circular dichroism analyses indicate that in a membrane-mimicking environment, this compound folds into a structure containing two distinct α-helical domains (approximated at residues 3-14 and 20-39). chemrxiv.orgajol.inforesearchgate.net These helical sections are separated by a flexible random coil region (WNSEP). chemrxiv.orgajol.info
This folding creates an amphipathic structure, which is a hallmark of many membrane-active peptides. ajol.infofrontiersin.org In an amphipathic helix, the hydrophobic (water-repelling) amino acid residues are segregated to one side of the helix, while the hydrophilic (water-attracting) and charged residues are positioned on the opposite side. ajol.infonih.gov This spatial arrangement is crucial for the peptide's mechanism of action. mdpi.com The hydrophobic face facilitates the insertion of the peptide into the lipid core of the bacterial cell membrane, while the hydrophilic face interacts with the lipid head groups and the aqueous environment. nih.govmdpi.com This interaction disrupts the membrane's integrity, often leading to the formation of pores or channels, which causes leakage of cellular contents and ultimately, cell death. ajol.inforesearchgate.net The defined α-helical and amphipathic nature of this compound is, therefore, indispensable for its antimicrobial function. ajol.info
Role of Cationic Charge and Hydrophobicity in Membrane Selectivity
This compound has a net positive charge of +4 at neutral pH, resulting from a composition that includes eight lysine (B10760008) residues (positively charged) and four negatively charged residues (three glutamates and one aspartate). chemrxiv.orgajol.info This cationic nature is fundamental to its initial interaction with target cells. nih.gov Bacterial membranes are typically rich in negatively charged components, such as anionic phospholipids (B1166683). The positive charge of this compound drives an initial electrostatic attraction, allowing the peptide to accumulate on the bacterial surface at concentrations much higher than in the surrounding medium. mdpi.comcalstate.edu
Once concentrated at the membrane surface, the peptide's hydrophobicity comes into play. nih.gov The hydrophobic residues drive the insertion of the peptide into the nonpolar, lipid interior of the cell membrane, initiating the disruption process. nih.govcalstate.edu The balance is crucial: sufficient charge is needed for selective targeting of microbial membranes, while appropriate hydrophobicity is required for membrane penetration and disruption. mdpi.com An imbalance can lead to reduced efficacy or increased toxicity towards host cells, which have membranes that are primarily composed of zwitterionic (neutral) phospholipids and are less susceptible to strong electrostatic attraction. nih.gov
Insights from Comparative Studies with Other Cysteine-Free Peptides
This compound belongs to a class of non-disulfide-bridged peptides (NDBPs), or cysteine-free peptides, found in scorpion venom. chemrxiv.org Comparing its structure to other peptides in this class provides valuable insights into conserved features and evolutionary relationships.
Sequence alignment studies show that the opistoporins share a high degree of similarity with Pandinin 1, another 44-amino acid peptide from the scorpion Pandinus imperator. researchgate.net The opistoporins and Pandinin 1 have 77.3% identical amino acids, a significant homology that is attributed to both scorpion species belonging to the same family, Scorpionidae. researchgate.net This structural similarity extends to the predicted secondary structure, as Pandinin 1 is also thought to possess two α-helical domains separated by a hinge region. chemrxiv.org
In contrast, comparisons with cysteine-free peptides from different scorpion families, such as Parabutoporin from Parabuthus schlechteri (family Buthidae), show lower sequence identity. researchgate.net When compared to peptides from entirely different arthropods, the homology is even less significant. For example, the opistoporins share only about 26% sequence identity with Oxyopinin 1 (from a spider) and 22% with Ponericin G1 (from an ant). researchgate.net These comparisons suggest that while the general strategy of using a cationic, amphipathic α-helix is a convergent evolutionary trait for antimicrobial defense, the specific sequences are more highly conserved within closer evolutionary lineages. researchgate.net
| Peptide | Source Organism | Peptide Family | % Identity with this compound |
|---|---|---|---|
| Opistoporin-1 | Opistophthalmus carinatus (Scorpion) | Scorpionidae | 97.7% |
| Pandinin 1 | Pandinus imperator (Scorpion) | Scorpionidae | 77.3% researchgate.net |
| Parabutoporin | Parabuthus schlechteri (Scorpion) | Buthidae | <25% |
| Oxyopinin 1 | Oxyopes kitabensis (Spider) | Oxyopidae | ~26% researchgate.net |
| Hadrurin | Hadrurus aztecus (Scorpion) | Caraboctonidae | Not specified, but predicted to have similar secondary structure chemrxiv.org |
Future Research Directions and Perspectives for Opistoporin 2
Further Elucidation of Undiscovered Molecular Targets and Interaction Specificities
The primary mechanism of action for many antimicrobial peptides (AMPs), including Opistoporin-2, is the disruption of microbial cell membranes. nih.govmdpi.comresearchgate.net However, the full spectrum of its molecular interactions is likely more complex. Future research should aim to identify novel intracellular targets of this compound. It is known that some AMPs can translocate across the cell membrane and interact with cytoplasmic components, such as nucleic acids and enzymes, thereby disrupting essential cellular processes. nih.gov Investigating these potential intracellular targets for this compound could reveal secondary mechanisms of action and provide a more comprehensive understanding of its bioactivity.
Moreover, while this compound is known to be a pore-forming peptide, the precise nature and specificity of these pores warrant further investigation. nih.govresearchgate.netresearchgate.net Studies utilizing techniques such as solid-state NMR and advanced microscopy could provide high-resolution structural information on the peptide-membrane complex. Understanding how this compound interacts with different lipid compositions, characteristic of various microbial and mammalian cells, is crucial for explaining its target cell selectivity. For instance, its preference for Gram-negative bacteria suggests a specific interaction with components of their outer membrane, such as lipopolysaccharides (LPS). researchgate.netresearchgate.netnih.govresearchgate.net
It has also been noted that Opistoporin-1, a closely related peptide differing by a single amino acid, can interact with G-proteins, suggesting a potential for this compound to modulate host immune responses beyond direct antimicrobial activity. ajol.info Exploring these immunomodulatory functions could open new avenues for therapeutic applications.
Advancements in Synthetic Strategies for Novel this compound Derivatives
The chemical synthesis of peptides like this compound is essential for producing sufficient quantities for research and for creating novel derivatives with enhanced properties. nih.gov Solid-phase peptide synthesis (SPPS) is a common method, and recent advancements, such as the use of specialized auxiliaries, have facilitated the synthesis of complex peptides like this compound. nih.govfrontiersin.org
Future work should focus on developing more efficient and scalable synthetic strategies. This includes optimizing existing methods and exploring novel ligation chemistries to assemble the 44-amino acid chain of this compound and its analogs. acs.org The ability to readily synthesize derivatives is critical for structure-activity relationship (SAR) studies. By systematically substituting amino acids at various positions, researchers can identify key residues responsible for antimicrobial potency, selectivity, and stability.
For example, creating derivatives with altered charge, hydrophobicity, and helical propensity can lead to analogs with improved therapeutic indices. researchgate.net The incorporation of non-natural amino acids could also enhance proteolytic stability, a common challenge for peptide-based therapeutics. The single amino acid difference between Opistoporin-1 (Leucine at position 34) and this compound (Phenylalanine at position 34) highlights how minor changes can impact bioactivity, underscoring the value of synthetic derivatization. ajol.infochemrxiv.org
Application of this compound as a Molecular Probe for Fundamental Cellular Processes
The membrane-permeabilizing ability of this compound makes it a potentially valuable tool for studying fundamental cellular processes. researchgate.netajol.info Its capacity to form pores in biological membranes can be harnessed to investigate membrane dynamics, lipid organization, and the role of membrane integrity in cellular signaling.
By labeling this compound with fluorescent tags, its journey from initial membrane binding to pore formation and potential translocation can be visualized in real-time. This would provide invaluable insights into the kinetics and mechanisms of peptide-lipid interactions. Such studies could employ model membrane systems of varying lipid compositions to mimic different cell types, helping to dissect the factors that govern its specificity.
Furthermore, the controlled permeabilization of cell membranes by this compound could be used to introduce otherwise impermeable molecules into cells, such as small molecule drugs, nucleic acids, or other probes. This application would position this compound as a tool for cell biology research, aiding in the study of intracellular pathways and drug delivery mechanisms. Circular dichroism spectroscopy in membrane-mimicking environments like trifluoroethanol (TFE) has already been used to study the conformational changes of similar peptides upon membrane interaction, a technique that could be further applied to this compound and its derivatives. frontiersin.org
Computational Modeling and De Novo Design of Peptides Inspired by this compound
Computational approaches are becoming increasingly powerful in peptide research and drug design. mdpi.comnih.gov Molecular dynamics (MD) simulations can provide atomic-level insights into the structure, dynamics, and interactions of this compound with model membranes. These simulations can help predict how the peptide inserts into the lipid bilayer, the stability of the resulting pores, and the influence of specific amino acid residues on these processes.
In silico modeling can guide the rational design of novel peptides. By starting with the known structure of this compound, which is predicted to have two α-helical domains separated by a random coil, new sequences can be designed with potentially enhanced antimicrobial activity or selectivity. chemrxiv.org Computational tools can be used to predict the secondary structure, amphipathicity, and other physicochemical properties of these de novo peptides before they are synthesized and tested experimentally.
This synergy between computational modeling and experimental validation can significantly accelerate the discovery of new peptide-based therapeutics. For instance, algorithms can be used to screen vast virtual libraries of this compound-inspired peptides to identify promising candidates with optimized properties, reducing the time and cost associated with traditional trial-and-error approaches.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for characterizing the structural properties of Opistoporin-2?
- Methodological Answer : Use X-ray crystallography or cryo-electron microscopy to resolve 3D structures, complemented by nuclear magnetic resonance (NMR) for dynamic conformational analysis. Circular dichroism (CD) spectroscopy can confirm secondary structure stability under varying pH or temperature conditions. Always validate findings with mutational studies to assess functional domains .
Q. How can researchers validate the antimicrobial activity of this compound in vitro?
- Methodological Answer : Employ broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacterial strains. Pair this with time-kill kinetics studies and fluorescence microscopy to visualize membrane disruption. Include negative controls (e.g., scrambled peptide variants) to rule out nonspecific effects .
Q. What are the key steps for conducting a literature review on this compound’s discovery and initial functional studies?
- Methodological Answer : Use databases like PubMed and Scopus with Boolean queries (e.g., "this compound AND (discovery OR structure-function)"). Prioritize peer-reviewed articles from journals with high impact factors. Create an annotated bibliography summarizing methodologies, results, and gaps, such as inconsistent activity reports across bacterial species .
Advanced Research Questions
Q. How should researchers address contradictions in reported cytotoxicity levels of this compound across studies?
- Methodological Answer : Perform a meta-analysis of existing data to identify variables influencing cytotoxicity (e.g., cell line specificity, peptide concentration, assay protocols). Replicate conflicting experiments under standardized conditions, and use statistical models (e.g., ANOVA) to isolate confounding factors. Cross-reference with proteomic data to assess off-target interactions .
Q. What strategies are effective for identifying this compound’s molecular interaction partners in host-pathogen systems?
- Methodological Answer : Apply surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with candidate receptors (e.g., lipid bilayers, immune signaling proteins). Combine with pull-down assays and mass spectrometry for unbiased proteome-wide screening. Validate interactions using knock-out cell lines or CRISPR-edited models .
Q. How can computational modeling enhance the design of this compound derivatives with improved stability?
- Methodological Answer : Utilize molecular dynamics (MD) simulations to predict structural vulnerabilities (e.g., protease cleavage sites). Apply machine learning frameworks trained on peptide stability datasets to propose amino acid substitutions. Synthesize top candidates and test in vitro serum stability assays, comparing half-life metrics to parent compounds .
Data Contradiction and Synthesis
Q. What frameworks are recommended for reconciling disparities in this compound’s mechanism of action between in vitro and in vivo studies?
- Methodological Answer : Design a multi-omics approach integrating transcriptomic (host response pathways) and metabolomic (bacterial stress signatures) data from in vivo models. Compare with in vitro findings to identify microenvironment-specific factors (e.g., immune cell recruitment, pH gradients). Use systems biology tools like pathway enrichment analysis to map divergent mechanisms .
Methodological Best Practices
Q. How should researchers optimize experimental conditions for studying this compound’s immunomodulatory effects?
- Methodological Answer : Use primary immune cells (e.g., macrophages, dendritic cells) rather than immortalized lines to preserve physiological relevance. Stimulate cells with pathogen-associated molecular patterns (PAMPs) and measure cytokine release via ELISA or multiplex assays. Include dose-response curves and time-course analyses to differentiate direct antimicrobial vs. immune-priming effects .
Interdisciplinary Integration
Q. What interdisciplinary approaches can resolve gaps in understanding this compound’s evolutionary conservation across species?
- Methodological Answer : Combine phylogenetic analysis (e.g., BLAST, CLUSTAL Omega) with functional assays in transgenic organisms. For example, express this compound orthologs from divergent species in model organisms (e.g., C. elegans) and assess antimicrobial efficacy. Cross-reference with ecological data on host habitats to infer selective pressures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
